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Abstract

The invasin protein of enteropathogenic Yersinia species is a critical virulence factor that

facilitates the entry of bacteria into host cells. It functions by binding with high affinity to a

subset of β1 integrins on the cell surface, initiating a signaling cascade that leads to

cytoskeletal rearrangements and bacterial uptake. This high-affinity interaction, which is

approximately 100 times stronger than that of the natural ligand fibronectin, has made invasin
a subject of intense study, not only for understanding host-pathogen interactions but also as a

promising tool in biotechnology and drug development. This technical guide provides an in-

depth overview of the core biophysical properties of invasin, including its structure, binding

kinetics, and thermodynamics. Furthermore, it details the key experimental protocols used to

characterize these properties and visualizes the complex signaling pathways and experimental

workflows involved. This document is intended for researchers, scientists, and drug

development professionals seeking a comprehensive understanding of invasin's molecular

mechanisms.

Structural Biophysics
The structural integrity of the invasin protein is fundamental to its function as a potent bacterial

adhesin and invasion factor. High-resolution structural studies have provided critical insights

into its architecture and the basis of its high-affinity interaction with host cell receptors.
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Yersinia pseudotuberculosis invasin is a 986-residue outer membrane protein.[1] Its structure

can be conceptually divided into two major parts: a C-terminal extracellular region responsible

for host cell interaction and an N-terminal domain that anchors the protein to the bacterial outer

membrane. The N-terminal ~500 amino acids are predicted to form a β-barrel structure, a

common feature for outer membrane proteins, which serves to present the extracellular

domains away from the bacterial surface.[1][2][3]

Extracellular Region
The crystal structure of the C-terminal 497 residues of invasin (Inv497) has been solved to a

resolution of 2.3 Å.[4][5][6] This extracellular region forms a striking 180 Å-long rod-like

structure composed of five distinct domains (D1-D5).[4][5] These domains adopt folding

topologies that resemble immunoglobulin superfamily (IgSF) domains, though they lack the

conserved disulfide bonds typical of IgSF members.[5] This elongated structure positions the

binding domain far from the bacterial surface, allowing it to effectively engage with integrins on

the host cell membrane.[2]

Parameter Value Reference

PDB ID 1CWV [4][6]

Method X-Ray Diffraction [6]

Resolution 2.30 Å [6]

R-Value Work 0.224 [6]

R-Value Free 0.274 [6]

Total Structure Weight 52.13 kDa [6]

Modeled Residues 484 [6]

Table 1: Crystallographic Data

for Y. pseudotuberculosis

Invasin Extracellular Domain

(Inv497).

Integrin-Binding Domain
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The minimal region of invasin required for integrin binding comprises the C-terminal 192 amino

acids, which corresponds to domains D4 and D5.[1][2] The primary binding interface is located

on the D5 domain, which adopts a C-type lectin-like domain (CTLD) fold.[7] A critical residue for

this interaction is Aspartate-911 (D911), located in a surface-exposed loop.[8] Invasin's binding

surface is notably different from that of fibronectin; it lacks the canonical Arg-Gly-Asp (RGD)

motif and instead presents a broad, optimized surface that allows for a larger interaction

interface with the integrin.[2][5] The spatial arrangement of key acidic residues, such as D811

and D911, is remarkably similar to that of key aspartates in fibronectin's RGD and synergy

regions, suggesting a case of convergent evolution for integrin binding.[4][9]

Binding Properties and Thermodynamics
Invasin's ability to mediate bacterial entry is directly linked to its specific and high-affinity

binding to host receptors. Understanding the quantitative aspects of this interaction is crucial

for both mechanistic studies and therapeutic applications.

Integrin Specificity
Invasin does not bind to all integrins but shows a specific tropism for a subset of the β1

integrin family. The confirmed receptors include α3β1, α4β1, α5β1, α6β1, and αVβ1.[2][9] This

specificity dictates which host cell types Yersinia can target, with a preference for M-cells in the

Peyer's patches of the gut, which uniquely express these integrins on their apical surface.[10]

[11]

Binding Affinity and Kinetics
The binding affinity of invasin for its integrin receptors is significantly higher than that of natural

ligands. Notably, its affinity for α5β1 integrin is approximately 100-fold greater than that of

fibronectin.[1][2][12] This high affinity is a key factor in invasin's ability to outcompete

endogenous ligands and effectively trigger bacterial uptake. The importance of specific

residues is highlighted by mutagenesis studies; for instance, mutating the critical D911 residue

to alanine (D911A) reduces the binding affinity by about 100-fold.[8]
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Parameter Value / Observation Method Reference

Relative Affinity

(Invasin vs.

Fibronectin)

~100-fold higher for

α5β1

Cellular

Adhesion/Binding

Assays

[1][12]

D911A Mutant Affinity
~100-fold reduction

vs. wild-type

In vitro Cellular

Invasion Assay
[8]

Fibronectin Inhibition

(Ki)
7.5 x 10⁻⁷ M

Competitive Binding

Assay
[3]

Table 2: Quantitative

Binding and Stability

Data for Invasin.

Stability and Folding
Studies on the folding and unfolding of invasin proteins have provided insights into their

structural stability. The E. coli invasin homolog, IbeA, has been shown to unfold through a

partially unfolded intermediate state with characteristics of a molten globule.[13] This state,

observed under acidic conditions, retains significant secondary structure but lacks a fixed

tertiary structure.[13] The unfolding process induced by guanidine hydrochloride is non-

cooperative, suggesting the presence of multiple domains with different stabilities.[13] The

kinetics of protein folding and unfolding can be investigated using techniques like circular

dichroism, fluorescence spectroscopy, and pulse proteolysis.[13][14][15]

Mechanism of Action: Invasin-Mediated Signaling
Invasin binding to β1 integrins initiates a "zipper" mechanism of internalization, which involves

a well-orchestrated host cell signaling cascade.[16] This process is essential for the engulfment

of the bacterium by the non-phagocytic host cell.

The binding of multivalent invasin on the bacterial surface leads to the clustering of integrin

receptors.[2][17] This clustering triggers the activation of Focal Adhesion Kinase (FAK) and

other protein tyrosine kinases.[17] Downstream signaling involves the activation of small GTP-

binding proteins, particularly Rac1, which in turn stimulates a reorganization of the actin

cytoskeleton.[11][17][18] This results in the formation of pseudopods that progressively envelop
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the bacterium, leading to its internalization within an endocytic vacuole.[18] In addition to

mediating invasion, this signaling pathway can also activate the transcription factor NF-κB,

leading to the production of proinflammatory cytokines and chemokines, which contributes to

the host's inflammatory response.[11]
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Invasin-mediated signaling pathway leading to bacterial uptake and inflammation.

Key Experimental Protocols
Characterizing the biophysical properties of invasin requires a range of molecular biology,

biochemical, and cell-based assays. Below are methodologies for key experiments.

Recombinant Invasin Expression and Purification
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This protocol describes a common method for producing soluble, C-terminal fragments of

invasin (e.g., Inv192 or Inv497) for in vitro studies.[19][20]

Cloning: The DNA sequence encoding the desired invasin fragment is cloned into an E. coli

expression vector, such as pMalC2x, which adds a cleavable N-terminal Maltose-Binding

Protein (MBP) tag for solubility and purification. A His-tag can also be added for an additional

purification step.[19]

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21).

Protein expression is induced in the bacterial culture, typically using IPTG.

Lysis: Bacterial cells are harvested by centrifugation and lysed using sonication or high-

pressure homogenization in a buffer containing protease inhibitors.

Affinity Chromatography (Step 1): The soluble lysate is clarified by centrifugation and passed

over an amylose resin column (for MBP-tags) or a Ni-NTA column (for His-tags). The fusion

protein binds to the resin while other proteins are washed away.

Tag Cleavage: The purified fusion protein is eluted and incubated with a specific protease

(e.g., HRV-3C protease) to cleave the tag from the invasin fragment.[19][20]

Affinity Chromatography (Step 2): The cleavage reaction mixture is passed back over the

affinity column to remove the cleaved tag and the protease (which is often also tagged).

Final Purification & Verification: The flow-through containing the purified invasin fragment is

collected. Purity is assessed by SDS-PAGE, and protein concentration is determined using

spectrophotometry (A280) or a colorimetric assay (e.g., BCA).
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Workflow for the expression and purification of recombinant invasin fragments.

In Vitro Integrin Binding Assay (ELISA-based)
This assay quantitatively measures the binding of purified invasin to a specific integrin.[8]

Coating: Purified recombinant human integrin (e.g., α5β1) is diluted in PBS and coated onto

the wells of a high-binding 96-well plate overnight at 4°C.

Blocking: The wells are washed with a wash buffer (e.g., HEPES-buffered saline with Tween-

20 and MnCl₂) and then blocked with a blocking solution (e.g., 2% BSA or 5% milk in wash
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buffer) for 1-2 hours at room temperature to prevent non-specific binding. MnCl₂ is often

essential to maintain the active conformation of the integrin.[8]

Binding: Serial dilutions of the purified invasin fragment are added to the wells and

incubated for 1-2 hours.

Primary Antibody: After washing, a primary antibody that specifically recognizes the invasin
protein (or its tag) is added to the wells and incubated.

Secondary Antibody: After another wash step, a horseradish peroxidase (HRP)-conjugated

secondary antibody that binds to the primary antibody is added.

Detection: The wells are washed a final time, and a colorimetric HRP substrate (e.g., TMB) is

added. The reaction is stopped with an acid solution.

Analysis: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a plate

reader. The signal intensity is proportional to the amount of bound invasin.

Cellular Invasion Assay
This functional assay measures the ability of invasin to mediate the entry of bacteria into

cultured mammalian cells.[21][22]

Cell Culture: A suitable mammalian cell line (e.g., Caco-2, HEp-2) is seeded into 24-well

plates and grown to confluency.

Bacterial Culture: An E. coli or S. aureus strain engineered to express the desired invasin
variant on its surface is grown to the mid-logarithmic phase.[22]

Infection: The cultured mammalian cells are washed, and fresh medium is added. The

invasin-expressing bacteria are then added to the wells at a specific multiplicity of infection

(MOI). The plates are centrifuged briefly to bring the bacteria into contact with the cells and

then incubated for 1-2 hours to allow for invasion.

Gentamicin Protection: The medium is removed, and the cells are washed. A fresh medium

containing a high concentration of an antibiotic that cannot penetrate eukaryotic cells (e.g.,

gentamicin) is added. This step kills all extracellular bacteria, leaving only the internalized

bacteria viable.
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Cell Lysis: After incubation with the antibiotic, the cells are washed again and then lysed with

a mild detergent (e.g., Triton X-100) to release the intracellular bacteria.

Quantification: The lysate is serially diluted and plated on agar plates. The number of colony-

forming units (CFUs) is counted after overnight incubation, which represents the number of

viable internalized bacteria.

Applications in Research and Drug Development
The unique biophysical properties of invasin have made it a valuable tool beyond the study of

pathogenesis.

Targeted Drug and Gene Delivery: The high affinity and specificity of invasin for β1 integrins,

which are overexpressed on M-cells, make it an attractive targeting ligand for oral delivery

systems.[10] Invasin or its binding domain can be coupled to nanoparticles, liposomes, or

viral vectors to facilitate their uptake through the gut epithelium.

Integrin Biology Research: As a high-affinity ligand, invasin is a powerful tool for probing

integrin function, studying signaling pathways, and investigating the mechanics of cell

adhesion.[17]

Advanced Cell Culture: Recombinant invasin has recently been shown to be an effective,

defined, and animal-free substrate for the long-term 2D culture of primary epithelial organoid

sheets.[19][20][23] It activates the necessary integrin signaling to support cell adhesion,

proliferation, and differentiation, offering a powerful alternative to complex, undefined

matrices like Matrigel.[19][23]

Conclusion
The Yersinia invasin protein is a sophisticated molecular machine that has evolved for highly

efficient interaction with host cell integrins. Its biophysical properties—a rigid, elongated

structure, a non-canonical but highly optimized binding interface, and an exceptionally high

binding affinity—are precisely tuned to its function of mediating bacterial invasion. A thorough

understanding of these properties, facilitated by the experimental protocols detailed herein, not

only illuminates fundamental aspects of infectious disease but also unlocks the potential of

invasin as a versatile tool for advancing biotechnology and therapeutic development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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